D-Methionine methylsulfonium bromide

Übersicht

Beschreibung

D-Methionine methylsulfonium bromide is a chemical compound with the molecular formula C6H14BrNO2S . It has a molecular weight of 244.15 .

Synthesis Analysis

The synthesis of methionine-methylsulfonium salts has been reported in several ways. One method involves the reaction of methionine and methyl iodide or bromide in an acetic and formic acid solution to form methionine-methylsulfonium iodide or bromide . Another method involves the reaction of methionine and methyl iodide or dimethyl sulfate in an aqueous solution to form methionine methylsulfonium iodide or methosulfate .Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 244.150 Da, and the monoisotopic mass is 242.992859 Da .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, in a new enzymatic colorimetric assay for total homocysteine, this compound is used as a methyl group donor .Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.15 g/mol . It has an estimated density of 1.397 . The melting point of this compound is reported to be between 149-151 °C .Wissenschaftliche Forschungsanwendungen

1. Isolation from Protein Hydrolysates

D-Methionine methylsulfonium bromide is utilized for characterizing methionine in amino acid mixtures. A study by Floyd and Lavine (1954) detailed a procedure for isolating methionine as the methylsulfonium salt from protein hydrolysates. This process involved hydrolysis of protein, removal of ammonia and basic amino acids, conversion of methionine to the methylsulfonium salt, and subsequent isolation (Floyd & Lavine, 1954).

2. Study of Ion-Binding and Protein Conformation

The study of ion-binding and conformation of poly-L-methionine S-methylsulfonium salts in added salt systems was conducted by Makino, Wakabayashi, and Sugai (1968). They investigated the type of ion binding and conformation of these salts in systems with a small amount of added salt, like NaCl for chloride salt and NaBr for bromide salt (Makino, Wakabayashi, & Sugai, 1968).

3. Enzymatic Methyl Donor Activity

Nakamura and Schlenk (1976) synthesized this compound analogs of enzymatic methyl donors, like S-adenosyl-L-methionine. They studied its use as a methyl donor in enzymatic reactions, providing insights into methionine's role in biochemistry and molecular biology (Nakamura & Schlenk, 1976).

4. Volatile Organic Sulfur Compounds in Biosolids

Research by Higgins et al. (2006) on the cycling of volatile organic sulfur compounds in anaerobically digested biosolids mentioned methionine degradation and its role in the formation of these compounds. This study provides a framework for understanding odor production from anaerobically digested sludges (Higgins et al., 2006).

5. Role in Transsulfuration

A study by Gahl et al. (1988) investigated sulfur and methyl group metabolism in a patient with hepatic methionine adenosyltransferase deficiency. This study highlighted the role of methionine and its derivatives in transsulfuration pathways, a critical aspect of cellular metabolism (Gahl et al., 1988).

Safety and Hazards

Wirkmechanismus

Target of Action

D-methionine, a related compound, is known to interact with methionine aminopeptidase 2 and a transcriptional regulator in the hth_3 family . These targets play crucial roles in protein synthesis and gene expression, respectively.

Mode of Action

It’s known that methionine derivatives can act as methyl donors in various biochemical reactions . In the presence of an enzyme, Hcy methyltransferase, D-Methionine methylsulfonium can transfer a methyl group to homocysteine, producing D-Methionine .

Biochemical Pathways

D-Methionine methylsulfonium bromide likely participates in methionine-related biochemical pathways. Methionine metabolism primarily involves three key metabolic pathways: the methionine cycle, transsulfuration pathway, and methionine salvage pathway . These pathways are crucial for various biological processes, including protein synthesis, polyamine synthesis, and one-carbon metabolism.

Result of Action

Methionine derivatives are known to have various effects, such as acting as precursors for essential biomolecules and playing roles in methylation reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRPHDXBTKMSKT-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@H](C(=O)O)N.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

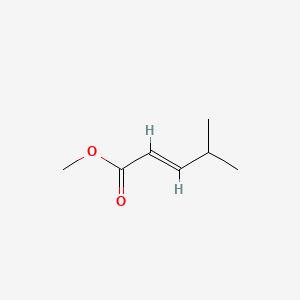

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)

![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)

![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)